molecular formula C12H11BrO3S B310168 6-Bromo-2-naphthyl ethanesulfonate

6-Bromo-2-naphthyl ethanesulfonate

Cat. No.: B310168
M. Wt: 315.18 g/mol
InChI Key: SDGPZGZGPGAURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-naphthyl ethanesulfonate is a brominated naphthalene derivative featuring an ethanesulfonate ester group at the 2-position of the naphthyl ring. Its molecular structure combines the hydrophobic naphthalene core with a polar sulfonate group, making it a versatile intermediate in organic synthesis, particularly in coupling reactions or as a precursor for pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C12H11BrO3S

Molecular Weight

315.18 g/mol

IUPAC Name

(6-bromonaphthalen-2-yl) ethanesulfonate

InChI

InChI=1S/C12H11BrO3S/c1-2-17(14,15)16-12-6-4-9-7-11(13)5-3-10(9)8-12/h3-8H,2H2,1H3

InChI Key

SDGPZGZGPGAURU-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)OC1=CC2=C(C=C1)C=C(C=C2)Br

Canonical SMILES

CCS(=O)(=O)OC1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

6-Bromo-2-naphthyl Trifluoromethanesulfonate

Structural Differences : Replacing the ethanesulfonate group with a trifluoromethanesulfonate (triflate) group introduces electron-withdrawing fluorine atoms, significantly enhancing leaving-group ability and reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).
Applications : The triflate derivative is widely used in palladium-catalyzed reactions due to its superior reactivity compared to ethanesulfonate. TCI America supplies this compound at ≥95.0% purity, underscoring its commercial relevance in synthetic chemistry .
Stability : Triflates are generally more moisture-sensitive than ethanesulfonates, requiring stringent storage conditions.

Property 6-Bromo-2-naphthyl Ethanesulfonate 6-Bromo-2-naphthyl Triflate
Reactivity in Coupling Moderate High
Solubility Likely polar aprotic solvents Similar, but more hygroscopic
Commercial Availability Limited data Available (TCI America)

6-Bromo-2-naphthyl alpha-D-Mannopyranoside

Structural Differences: This glycoside derivative replaces the sulfonate group with a mannose sugar, shifting the compound’s application toward biochemical and glycobiology studies. Biological Activity: The bromonaphthyl group acts as a fluorescent or chromogenic tag, enabling enzyme activity assays (e.g., glycosidase detection). Its low toxicity and stability in physiological conditions make it suitable for in vitro studies . Pharmacokinetics: Unlike sulfonates, glycosides are often substrates for metabolic enzymes, influencing their bioavailability.

Property 6-Bromo-2-naphthyl Ethanesulfonate 6-Bromo-2-naphthyl alpha-D-Mannopyranoside
Primary Use Synthetic intermediate Biochemical probes
Toxicity Likely higher (sulfonate) Low
Metabolic Stability High Subject to enzymatic hydrolysis

Nintedanib Ethanesulfonate

Structural Differences: Nintedanib ethanesulfonate is a pharmaceutical salt form of the tyrosine kinase inhibitor nintedanib. The ethanesulfonate acts as a counterion to enhance solubility and bioavailability, unlike the covalent sulfonate ester in 6-bromo-2-naphthyl ethanesulfonate . In contrast, the bromonaphthyl group in 6-bromo-2-naphthyl ethanesulfonate could serve as a pharmacophore or steric bulk in drug design.

Property 6-Bromo-2-naphthyl Ethanesulfonate Nintedanib Ethanesulfonate
Molecular Weight ~300–350 (estimated) 539.62 (free base)
Role in Drug Design Potential building block Solubilizing counterion
Target Interaction N/A Binds ATP site of VEGFR-2 kinase

Brominated Naphthol Sulfonic Acids

Synthesis Insights: and highlight bromination patterns in naphthol derivatives. For example, bromination of 1-amino-8-naphthol-5-sulfonic acid in sulfuric acid yields tribromo-quinone sulfonic acids, whereas acetic acid produces different regioisomers. This underscores the sensitivity of brominated naphthyl systems to reaction conditions, a critical consideration when synthesizing 6-bromo-2-naphthyl ethanesulfonate .

Key Research Findings and Gaps

  • Reactivity : Ethanesulfonate esters are less reactive than triflates but offer better stability for long-term storage.
  • Biochemical Utility : Glycoside derivatives leverage the bromonaphthyl group for detection, whereas sulfonates prioritize synthetic utility.
  • Pharmacokinetics : Sulfonate groups in pharmaceuticals primarily enhance solubility rather than target engagement.

Contradictions and Limitations :

  • discusses coenzyme M derivatives (e.g., 2-ketopropyl-coenzyme M) where sulfonates participate in enzymatic redox reactions.
  • Direct data on the solubility, melting point, and stability of 6-bromo-2-naphthyl ethanesulfonate are absent, necessitating further experimental characterization.

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